Methyl 2,2-difluoro-2-(4-fluorophenyl)acetate
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Overview
Description
Methyl 2,2-difluoro-2-(4-fluorophenyl)acetate is an organic compound with the molecular formula C9H8F3O2 It is a derivative of phenylacetate, where the phenyl ring is substituted with fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl difluoro(4-fluorophenyl)acetate typically involves the esterification of difluoro(4-fluorophenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of methyl difluoro(4-fluorophenyl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,2-difluoro-2-(4-fluorophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoro(4-fluorophenyl)acetic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohol, difluoro(4-fluorophenyl)methanol, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Difluoro(4-fluorophenyl)acetic acid.
Reduction: Difluoro(4-fluorophenyl)methanol.
Substitution: Various substituted phenylacetates depending on the nucleophile used.
Scientific Research Applications
Methyl 2,2-difluoro-2-(4-fluorophenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which methyl difluoro(4-fluorophenyl)acetate exerts its effects is primarily through its interactions with biological molecules. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The ester group can undergo hydrolysis to release the active difluoro(4-fluorophenyl)acetic acid, which can then modulate various biochemical pathways.
Comparison with Similar Compounds
Methyl 4-fluorophenylacetate: Similar structure but lacks the difluoro substitution, resulting in different chemical and biological properties.
Difluoro(4-fluorophenyl)acetic acid: The acid form of the compound, which has different reactivity and applications.
4-Fluorophenylacetic acid:
Uniqueness: Methyl 2,2-difluoro-2-(4-fluorophenyl)acetate is unique due to the presence of both the ester and difluoro groups, which confer distinct chemical reactivity and biological activity. The difluoro substitution enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and research applications.
Properties
CAS No. |
125923-59-3 |
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Molecular Formula |
C45H72N12O15S |
Molecular Weight |
0 |
Synonyms |
Benzeneacetic acid, α,α,4-trifluoro-, Methyl ester |
Origin of Product |
United States |
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